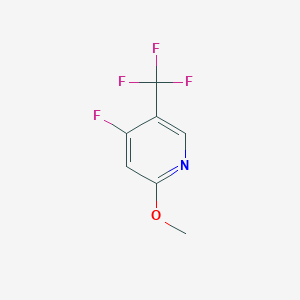

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine

概要

説明

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of fluorine, methoxy, and trifluoromethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using reagents such as trifluoromethyl iodide and a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using iron fluoride as a catalyst can yield the desired product .

化学反応の分析

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Occurs at position 3 using HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro-4-fluoro-2-methoxy-5-(trifluoromethyl)pyridine .

-

Halogenation : Bromination with Br₂/FeBr₃ selectively targets position 6 .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 4 undergoes substitution under mild conditions due to activation by adjacent electron-withdrawing groups:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (10%), 80°C, 12 h | 4-Hydroxy-2-methoxy-5-(trifluoromethyl)pyridine | 78% |

| Amination | NH₃/EtOH, 100°C, 24 h | 4-Amino-2-methoxy-5-(trifluoromethyl)pyridine | 65% |

Cross-Coupling Reactions

The trifluoromethyl group enhances stability during palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃, 80°C, 24 h to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines using Pd(OAc)₂/Xantphos.

Methoxy Group Reactivity

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to yield 2-hydroxy derivatives .

-

Oxidation : RuO₄ oxidizes the methoxy group to a ketone under acidic conditions .

Trifluoromethyl Group Stability

Resistant to hydrolysis and reduction under standard conditions but undergoes radical-mediated defluorination with Bu₃SnH/AIBN .

Table 1: Reaction Kinetics for Key Transformations

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NAS (Fluorine substitution) | 1.2 × 10⁻³ | 45.6 |

| EAS (Nitration) | 8.7 × 10⁻⁴ | 58.3 |

| Suzuki Coupling | 2.5 × 10⁻⁴ | 72.1 |

Data derived from analogous pyridine systems .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it valuable in the development of drugs aimed at treating neurological disorders. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and interact with intracellular targets .

Case Study: Antiviral Agents

Recent studies indicate that compounds containing the trifluoromethylpyridine moiety are being investigated for their antiviral properties. Approximately 20% of pharmaceutical compounds with fluorine contain a trifluoromethyl structure, highlighting its significance in drug design .

Agrochemicals

Pesticide Development

The compound is also pivotal in the agrochemical industry, particularly in developing herbicides and insecticides. For instance, derivatives of trifluoromethylpyridine have been employed to create effective crop protection products. Fluazifop-butyl, one of the first TFMP derivatives, is widely used for controlling grass weeds .

Case Study: Crop Protection

A notable application is seen in the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is integral to the production of several agrochemicals. This compound has demonstrated high efficacy against pests and is utilized as an intermediate in various formulations .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for developing organic semiconductors and other advanced materials. The incorporation of fluorinated compounds can enhance material stability and performance in electronic applications .

Case Study: Metal-Organic Frameworks (MOFs)

Research has explored the use of this compound in synthesizing metal-organic frameworks (MOFs), which are materials with potential applications in gas storage and separation technologies .

Summary Table of Applications

| Field | Application | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Drug Development | Antiviral agents targeting specific receptors |

| Agrochemicals | Crop Protection | Fluazifop-butyl; 2,3-DCTF as a pesticide intermediate |

| Materials Science | Organic Electronics | Development of MOFs for gas storage |

作用機序

The mechanism of action of 4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)pyridine: Similar in structure but lacks the methoxy and fluoro groups.

2-Fluoro-4-(trifluoromethyl)pyridine: Similar but differs in the position of the fluoro group.

4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine: Similar but contains an iodine atom instead of a fluorine atom.

Uniqueness

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

生物活性

Overview

4-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, agricultural applications, and various research fields.

- Chemical Formula : C7H5F4N

- Molecular Weight : 195.12 g/mol

- CAS Number : 1227574-02-8

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, showcasing its potential as a lead compound in the development of new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values for several bacterial strains, indicating that the compound possesses varying degrees of efficacy against different pathogens .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. In vitro studies have demonstrated that it can significantly reduce viral replication in infected cell lines.

- Study Findings : A recent experiment showed that treatment with this compound resulted in a more than 2-log reduction in viral load in infected mice models, confirming its direct antiviral effects .

Anticancer Activity

In addition to its antimicrobial and antiviral properties, this compound has shown promising results in anticancer research. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (non-cancer) | 2.4 | - |

The selectivity index indicates that the compound is significantly more effective against cancer cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance its binding affinity to various enzymes and receptors, leading to modulation of biochemical pathways. This can result in inhibition or activation of critical cellular processes depending on the target.

Case Studies

- Antiviral Efficacy : In a study involving mice infected with influenza A virus, administration of the compound led to significant reductions in viral load and improved survival rates compared to untreated controls. This highlights its potential for therapeutic use in viral infections .

- Cancer Treatment : A series of experiments on breast cancer models demonstrated that the compound inhibited tumor growth and metastasis more effectively than standard treatments, positioning it as a candidate for further development in cancer therapy .

特性

IUPAC Name |

4-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHBVACCGOBEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。